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The table below summarizes the key clinical differences in hepatotoxicity between Pyrazinamide and

Isoniazid, drawn from clinical studies and meta-analyses.

Feature Pyrazinamide (PZA) Isoniazid (INH)

Reported Incidence in
Combination Therapy

4.4% [1] Most frequently implicated

drug in clinical cases [2]

Incidence in
Monotherapy

5.7% [1] N/A

Dose-Hepatotoxicity
Relationship

Shows a trend with increasing dose: 4.2%

(30 mg/kg), 5.5% (40 mg/kg), 9.8% (60
mg/kg) [1]

Associated with high doses

per kg of body weight [3]

Typical Onset Early in treatment (first 2-8 weeks) [2] Early in treatment (first 2-8
weeks) [2]

Intrinsic Hepatotoxic
Potential

Considered to have the highest potential
among first-line drugs [2]

High, but less than PZA [2]
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Feature Pyrazinamide (PZA) Isoniazid (INH)

Impact on Porphyria Preclinical data suggest it may not
exacerbate the condition, challenging

current contraindications [4]

Contraindicated;
mechanistically shown to

exacerbate it [4]

Mechanistic Pathways of Hepatotoxicity

The hepatotoxicity of INH and PZA involves distinct metabolic pathways and mechanisms. The following

diagram illustrates the key processes and their interactions for Isoniazid.
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Diagram Title: Isoniazid Hepatotoxicity and Porphyria Mechanisms
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In contrast to Isoniazid, Pyrazinamide's mechanism is less defined but involves different pathways and

synergistic effects, as shown in the diagram below.
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Diagram Title: Pyrazinamide Mechanisms and Toxicity Synergy

Experimental Evidence and Key Protocols

The differing hepatotoxicity mechanisms are supported by specific experimental studies.

Investigating Heme Biosynthesis Pathway Disruption

Objective: To compare the effects of INH and PZA on the key enzymes of the heme biosynthesis
pathway in the liver, explaining their contraindication in porphyria [4].
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Methodology:

In Vivo Model: Wild-type C57BL/6 mice were treated with INH (400 mg/L) or PZA (2000 mg/L)
in drinking water for 14 days (subchronic exposure). Another group received a single oral dose

for acute effect analysis [4].
Molecular Analysis: Liver samples were analyzed via qPCR and Western Blot to measure the

expression of Alas1 (the rate-limiting enzyme) and Fech (the final-step enzyme) [4].
Metabolomic Analysis: Hepatic and fecal levels of the toxic intermediates Aminolevulinic
Acid (ALA) and Protoporphyrin IX (PPIX) were quantified using UPLC-QTOFMS [4].

Key Findings: INH significantly upregulated Alas1 and downregulated Fech, leading to ALA and

PPIX accumulation. In contrast, PZA had no measurable effect on either enzyme or their
metabolites, challenging its current contraindication in porphyria [4].

Assessing Synergistic Toxicity in Cell Models

Objective: To evaluate the potential for drug interactions to exacerbate the in vitro hepatotoxicity of

INH and PZA [5].
Methodology:

Cell Model: Human hepatoma cells (HepG2) were used [5].
Pre-treatment and Treatment: Cells were pre-treated for 24 hours with non-toxic

concentrations of INH, its metabolite hydrazine (HYD), rifampicin (RIF), or PZA. They were then
exposed to increasing concentrations of one of the drugs [5].

Cytotoxicity Assay: Cell viability was measured using the WST-1 assay, and the half-maximal
inhibitory concentration (IC₅₀) was calculated. A decrease in IC₅₀ after pre-treatment indicated

increased toxicity [5].
Key Findings: Pre-treatment with INH or HYD significantly increased the toxicity of PZA. Pre-

treatment with INH, HYD, or RIF also increased the toxicity of INH itself, demonstrating a
synergistic hepatotoxic interaction [5].

Risk Factors and Clinical Management

Understanding the risk profiles and clinical handling of hepatotoxicity is crucial for patient management.

Shared Risk Factors: Advanced age, female sex, malnutrition, and pre-existing liver conditions are

risk factors for hepatotoxicity from both drugs [6] [2]. Co-infection with HIV is a significant independent
risk factor [3].

Clinical Management: The cornerstone of managing hepatotoxicity is the immediate discontinuation
of the antituberculosis regimen [2]. After liver function recovers, drugs are reintroduced sequentially
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under close monitoring. A common approach is to reintroduce rifampicin first, followed by isoniazid,

and then pyrazinamide [2].
Hepatic Adaptation: A transient, asymptomatic elevation of transaminases can occur early in

treatment and often resolves spontaneously without intervention. Distinguishing this from true
hepatotoxicity is critical to avoid unnecessary treatment interruption [2].

Conclusion

In summary, while both Pyrazinamide and Isoniazid are first-line drugs critical to tuberculosis treatment,

their hepatotoxicity profiles are distinct. Pyrazinamide appears to have a higher intrinsic hepatotoxic

potential, whereas Isoniazid is more frequently implicated in clinical cases and has a clearer dose-

dependent relationship and defined mechanism involving toxic metabolites and heme pathway disruption.

A key finding from recent research is that Isoniazid, but not Pyrazinamide, disrupts the heme biosynthesis

pathway, which may necessitate a re-evaluation of their contraindications in patients with porphyria [4].

Furthermore, evidence of synergistic toxicity when these drugs are combined [5] underscores the

complexity of managing liver injury in tuberculosis therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Clinical Epidemiology and Severity of Hepatotoxicity]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b540690#pyrazinamide-vs-

isoniazid-hepatotoxicity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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